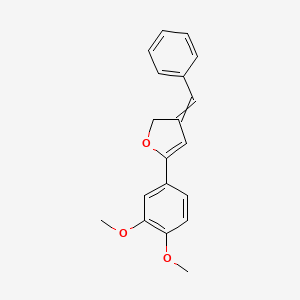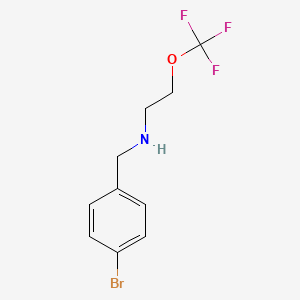
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethoxyethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves multiple steps. One common approach is to start with 4-bromobenzyl bromide and react it with 2-trifluoromethoxyethylamine under suitable conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products like azides or nitriles.
Oxidation: Products like nitroso or nitro compounds.
Reduction: Products like primary or secondary amines.
Scientific Research Applications
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of bromobenzyl and trifluoromethoxyethyl groups on biological systems
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can participate in hydrophobic interactions, while the trifluoromethoxyethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl Alcohol: Similar structure but with a hydroxyl group instead of an amine.
4-Bromobenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
Bromobenzyl Cyanide: Similar structure but with a cyanide group instead of an amine
Uniqueness
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is unique due to the presence of both bromobenzyl and trifluoromethoxyethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11BrF3NO |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C10H11BrF3NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
InChI Key |
GTTQAVBRTAFJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCOC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


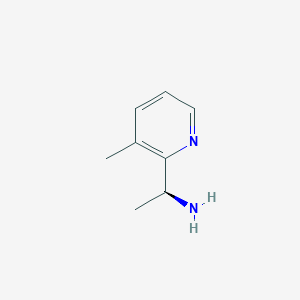
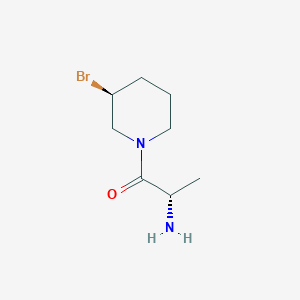
![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
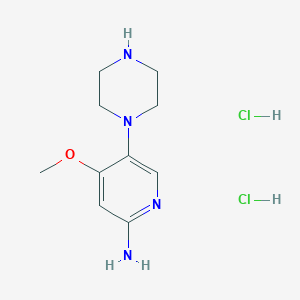


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
